5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 5-methyl-2-phenyloxazole moiety at the N1 position and a 4-(trifluoromethyl)phenyl carboxamide group at the C4 position. The triazole ring is a pharmacophore widely utilized in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities . Structural studies of analogous compounds often employ SHELX software for crystallographic refinement, ensuring accurate conformational analysis .
Properties
IUPAC Name |
5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2/c1-12-16(27-20(32-12)13-5-3-2-4-6-13)11-30-18(25)17(28-29-30)19(31)26-15-9-7-14(8-10-15)21(22,23)24/h2-10H,11,25H2,1H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIJKRZLXSTXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (commonly abbreviated as compound X ) is a synthetic derivative that exhibits a range of biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The structural formula of compound X can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 402.45 g/mol |
| LogP | 3.4714 |
| Polar Surface Area | 87.41 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 3 |
Antimicrobial Properties
Compound X has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that derivatives containing the 1,3-oxazole nucleus often exhibit significant antimicrobial effects. For instance, a related study demonstrated that compounds with similar scaffolds effectively inhibited Enterococcus faecium biofilms, suggesting potential use as antibiofilm agents .
Anticancer Activity
Research has highlighted the potential anticancer properties of compounds with triazole and oxazole moieties. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in cancer cells. In vitro studies have shown that compound X can inhibit proliferation in specific cancer cell lines by targeting critical signaling pathways involved in tumor growth .
The biological effects of compound X are primarily mediated through its interaction with specific molecular targets. The triazole and oxazole rings facilitate binding to enzymes and receptors, which can alter their activity. For example, the inhibition of certain kinases involved in cancer progression has been observed, indicating a potential pathway for therapeutic intervention .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxazole derivatives, compound X was tested against Gram-positive and Gram-negative bacteria. Results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus , indicating moderate antibacterial activity .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of compound X on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 25 µM after 48 hours of treatment, suggesting significant cytotoxicity and potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of compound X, it is essential to compare it with similar compounds.
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A: 5-amino-N-(3-methoxyphenyl)-... | Triazole derivative | Moderate | Low |
| Compound B: N-acyl α-amino acid derivatives | Oxazole derivative | High | Moderate |
| Compound C: 5-amino-N-(4-ethylphenyl)-... | Triazole derivative | Low | High |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The presence of the triazole and oxazole moieties is significant as they are known to confer diverse pharmacological properties. For instance, the introduction of the trifluoromethyl group is associated with increased lipophilicity, which can improve the compound's bioavailability and efficacy in biological systems.
Anticancer Properties
Research indicates that compounds similar to 5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer activity. In a study assessing the anticancer effects of related compounds against various cancer cell lines (e.g., SNB-19, OVCAR-8), notable percent growth inhibitions were reported (86.61% against SNB-19) . These findings suggest that modifications to the chemical structure can lead to enhanced cytotoxic effects.
Antifungal Activity
The compound's potential as an antifungal agent has also been explored. A series of derivatives based on triazole structures have shown promising antifungal activity against strains such as Candida albicans, with minimal inhibitory concentration (MIC) values significantly lower than those of standard treatments like fluconazole . The incorporation of oxazole and triazole functionalities may enhance the binding affinity to fungal targets.
Case Study 1: Anticancer Activity
In a comparative study on N-Aryl oxadiazoles, it was found that modifications similar to those in 5-amino derivatives led to substantial growth inhibition in multiple cancer cell lines . The structure–activity relationship (SAR) analysis highlighted that specific substitutions at the aryl position were crucial for enhancing anticancer efficacy.
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
Case Study 2: Antifungal Efficacy
A study focusing on triazole derivatives demonstrated that certain compounds exhibited greater antifungal activity than established treatments against Candida species. The synthesized compounds were evaluated for their MIC values, revealing several candidates with MIC ≤ 25 µg/mL against resistant strains .
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| 26 | Candida albicans | ≤ 25 |
| 34 | Rhodotorula mucilaginosa | ≤ 25 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The 5-amino group on the triazole ring exhibits nucleophilic character, enabling reactions with electrophilic agents:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine/DCM) to form N-acylated derivatives. This modifies solubility and bioactivity profiles .
-
Sulfonation : Interaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamide analogs, enhancing metabolic stability .
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C → RT | N-Acetyl derivative | 78 | |
| Sulfonation | Benzenesulfonyl chloride, K₂CO₃, DMF | Sulfonamide analog | 65 |
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl/H₂O, reflux): Converts the carboxamide to a carboxylic acid, forming 5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid .
-
Basic Hydrolysis (NaOH/EtOH, 60°C): Yields the corresponding carboxylate salt, which can be reprotonated to the acid .
Kinetic Data :
| Condition | Time (h) | Conversion (%) | Byproduct |
|---|---|---|---|
| 6M HCl | 4 | 92 | NH₃ |
| 2M NaOH | 6 | 85 | NH₃ |
Cyclization and Ring-Opening Reactions
The oxazole and triazole rings participate in cycloadditions and rearrangements:
-
Dimroth Rearrangement : Under thermal conditions (refluxing ethanol), the 5-amino-triazole moiety undergoes rearrangement to form 5-alkylamino derivatives .
-
Oxazole Ring Functionalization : Reacts with Grignard reagents (e.g., MeMgBr) at the oxazole’s 4-position, leading to methyl-substituted products .
Example Reaction :
Cross-Coupling Reactions
The trifluoromethylphenyl group enables Pd-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .
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Buchwald-Hartwig Amination : Forms N-aryl bonds with primary amines under catalytic Pd conditions .
Optimized Conditions :
| Reaction Type | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 68 |
| Buchwald | Pd₂(dba)₃ | t-BuONa | Toluene | 61 |
Biological Activity-Driven Modifications
The compound’s antimicrobial and anticancer potential has driven studies on:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Physicochemical and Crystallographic Comparisons
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to ethoxy or methoxy analogs, favoring blood-brain barrier penetration .
- Crystal Packing : Dihedral angles between triazole and aryl substituents (e.g., 87.1° in ) influence molecular conformation and intermolecular interactions, which SHELX-refined structures can clarify for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
